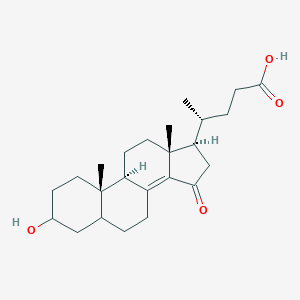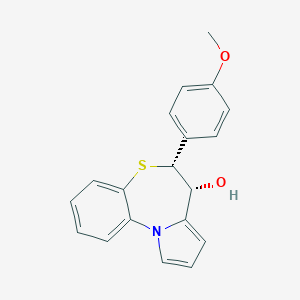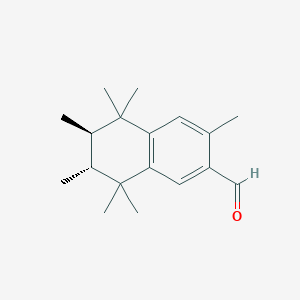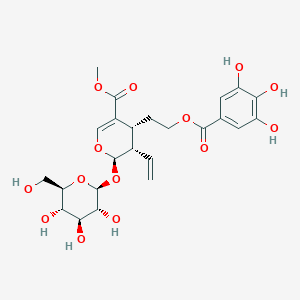![molecular formula C17H16ClIN2O2 B238366 2-chloro-5-iodo-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B238366.png)
2-chloro-5-iodo-N-[2-(4-morpholinyl)phenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-5-iodo-N-[2-(4-morpholinyl)phenyl]benzamide is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known as CI-MPRB and has a molecular formula of C18H18ClIN2O2. It has a molecular weight of 468.7 g/mol and is a white crystalline powder.
Wirkmechanismus
The mechanism of action of 2-chloro-5-iodo-N-[2-(4-morpholinyl)phenyl]benzamide is not fully understood. However, it is believed to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It may also induce apoptosis, which is programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have biochemical and physiological effects on cancer cells. It has been found to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It may also induce apoptosis, which is programmed cell death, in cancer cells. These effects may be due to the compound's ability to interact with specific proteins or enzymes within the cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-chloro-5-iodo-N-[2-(4-morpholinyl)phenyl]benzamide in lab experiments is that it has been shown to have anticancer properties. This makes it a potentially useful tool for studying the growth and proliferation of cancer cells. However, one limitation of using this compound is that its mechanism of action is not fully understood. This may make it difficult to interpret the results of experiments that use this compound.
Zukünftige Richtungen
There are several future directions for research involving 2-chloro-5-iodo-N-[2-(4-morpholinyl)phenyl]benzamide. One direction is to further investigate its mechanism of action and how it interacts with specific proteins or enzymes within cancer cells. Another direction is to study its potential use as a diagnostic tool for cancer. Additionally, it may be useful to study the compound's effects on other types of cancer cells and to investigate its potential use in combination with other anticancer drugs. Finally, it may be beneficial to study the compound's toxicity and pharmacokinetics in animal models to assess its potential for use in humans.
Synthesemethoden
The synthesis of 2-chloro-5-iodo-N-[2-(4-morpholinyl)phenyl]benzamide involves the reaction of 2-chloro-5-iodobenzoic acid with 2-(4-morpholinyl)aniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature for several hours. The resulting product is then purified by column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
2-chloro-5-iodo-N-[2-(4-morpholinyl)phenyl]benzamide has been studied for its potential applications in scientific research. It has been found to have anticancer properties and has been shown to inhibit the growth of cancer cells in vitro. It has also been studied for its potential use as a diagnostic tool for cancer.
Eigenschaften
Molekularformel |
C17H16ClIN2O2 |
|---|---|
Molekulargewicht |
442.7 g/mol |
IUPAC-Name |
2-chloro-5-iodo-N-(2-morpholin-4-ylphenyl)benzamide |
InChI |
InChI=1S/C17H16ClIN2O2/c18-14-6-5-12(19)11-13(14)17(22)20-15-3-1-2-4-16(15)21-7-9-23-10-8-21/h1-6,11H,7-10H2,(H,20,22) |
InChI-Schlüssel |
HONPLJSQOWHPCT-UHFFFAOYSA-N |
SMILES |
C1COCCN1C2=CC=CC=C2NC(=O)C3=C(C=CC(=C3)I)Cl |
Kanonische SMILES |
C1COCCN1C2=CC=CC=C2NC(=O)C3=C(C=CC(=C3)I)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![4-[6-[4-Amino-6-[4-amino-6-[[23-(dimethylamino)-10-[5-(dimethylamino)-4-hydroxy-3-methyloxan-2-yl]oxy-8,12,15,22-tetrahydroxy-1,12-dimethyl-6,17-dioxo-20,25-dioxahexacyclo[19.3.1.02,19.05,18.07,16.09,14]pentacosa-2(19),3,5(18),7,9(14),15-hexaen-24-yl]oxy]-2,4-dimethyloxan-3-yl]oxy-2,4-dimethyloxan-3-yl]oxy-4-methoxy-2-methyloxan-3-yl]oxy-4-oxobutanoic acid](/img/structure/B238301.png)




![4-methyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide](/img/structure/B238323.png)
![N-[4-(morpholin-4-ylmethyl)phenyl]-2,2-diphenylacetamide](/img/structure/B238325.png)

![N-[4-({[(4-chlorophenyl)sulfanyl]acetyl}amino)phenyl]propanamide](/img/structure/B238333.png)
